molecular formula C34H29NO2 B12144439 N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine

N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine

Cat. No.: B12144439
M. Wt: 483.6 g/mol
InChI Key: IUBGXPRDAPHBRH-UHFFFAOYSA-N
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Description

N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine is an organic compound known for its unique structure and potential applications in various fields. This compound features a central nitrogen atom bonded to a bis(4-methoxyphenyl)methylidene group and a triphenylmethanamine group, making it a complex molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine typically involves the reaction of 4-methoxybenzaldehyde with triphenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts like palladium on carbon (Pd/C) or specific solvents and bases.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[bis(4-methoxyphenyl)methylidene]hydroxylamine
  • N-[bis(4-methoxyphenyl)methylidene]-1-(2-phenylquinolin-7-yl)methanamine
  • 1-benzyl-N’-[bis(4-methoxyphenyl)methylidene]indole-2-carbohydrazide

Uniqueness

N-[bis(4-methoxyphenyl)methylidene]-1,1,1-triphenylmethanamine stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C34H29NO2

Molecular Weight

483.6 g/mol

IUPAC Name

1,1-bis(4-methoxyphenyl)-N-tritylmethanimine

InChI

InChI=1S/C34H29NO2/c1-36-31-22-18-26(19-23-31)33(27-20-24-32(37-2)25-21-27)35-34(28-12-6-3-7-13-28,29-14-8-4-9-15-29)30-16-10-5-11-17-30/h3-25H,1-2H3

InChI Key

IUBGXPRDAPHBRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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